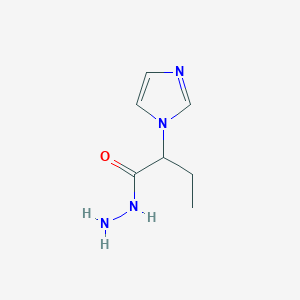![molecular formula C15H17NO3 B2875092 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2460751-02-2](/img/structure/B2875092.png)
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-6-ethoxy-3-azabicyclo[320]heptane-2,4-dione is a bicyclic compound characterized by its unique structure, which includes a benzyl group, an ethoxy group, and an azabicyclo heptane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves the following steps:
Formation of the Azabicyclo Heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the azabicyclo heptane intermediate.
Ethoxy Group Addition: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Benzyl halides, alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of alkanes or alcohols
Substitution: Formation of various substituted azabicyclo heptane derivatives
科学研究应用
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxy groups play a crucial role in binding to these targets, while the azabicyclo heptane core provides structural stability. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Benzyl-6-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- 3-Benzyl-6-propoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- 3-Benzyl-6-butoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
Uniqueness
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry and drug development.
属性
IUPAC Name |
3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-12-8-11-13(12)15(18)16(14(11)17)9-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJGIPWJIMVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
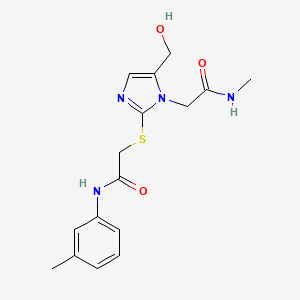
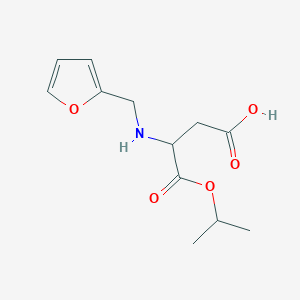
![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)
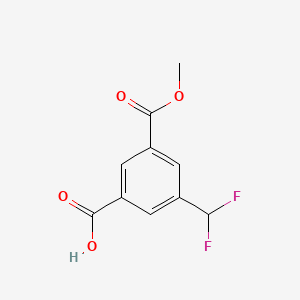
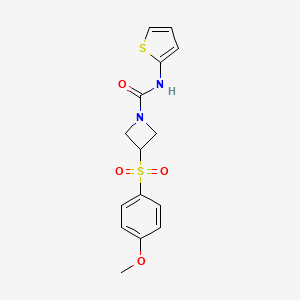
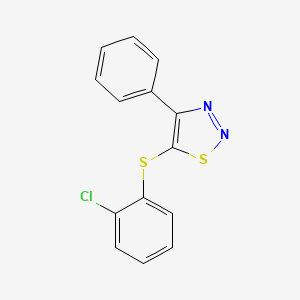
![6,7-dimethoxy-2-(4-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2875021.png)
![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)
![2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)
![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)
